Methyl 4-[3-(hydroxymethyl)phenyl]benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[3-(hydroxymethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLDHHIJNRNIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362616 | |
| Record name | Methyl 4-[3-(hydroxymethyl)phenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223126-96-3 | |
| Record name | Methyl 4-[3-(hydroxymethyl)phenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Classification and Nomenclature Within Biphenyl Ester Derivatives
Methyl 4-[3-(hydroxymethyl)phenyl]benzoate is a bi-functional organic molecule that can be systematically classified within the broader family of biphenyl (B1667301) ester derivatives. Its core structure is a biphenyl system, which consists of two benzene (B151609) rings linked by a single carbon-carbon bond. This fundamental biphenyl scaffold is known for its rigidity and is a common feature in many pharmacologically active compounds and functional materials. ajgreenchem.com
The nomenclature of the compound reveals its specific substitution pattern. One of the phenyl rings is substituted at the 4-position with a methyl benzoate (B1203000) group (-COOCH₃). The other phenyl ring features a hydroxymethyl group (-CH₂OH) at the 3-position. This arrangement makes it a disubstituted biphenyl derivative.
The presence of both a methyl ester and a hydroxymethyl group imparts a dual chemical character to the molecule. The methyl ester group is a common functionality in organic synthesis and can undergo various chemical transformations. mdpi.com The hydroxymethyl group, a primary alcohol, can participate in hydrogen bonding and also serves as a versatile handle for further chemical modifications. nih.govashp.org
To provide a clearer understanding of its structural context, the table below outlines the key structural components of this compound.
| Component | Chemical Formula | Functional Group |
| Biphenyl Core | C₁₂H₉- | Aromatic Hydrocarbon |
| Methyl Benzoate Moiety | -COOCH₃ | Ester |
| Hydroxymethyl Moiety | -CH₂OH | Primary Alcohol |
Rationale for Research Focus on Substituted Aryl Esters with Hydroxymethyl Functionality
In the realm of medicinal chemistry, the introduction of a hydroxymethyl group into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. nih.gov This functional group can enhance water solubility, which is a crucial factor for drug absorption and distribution in the body. nih.gov Furthermore, the hydroxyl group can form hydrogen bonds with biological targets such as enzymes and receptors, potentially leading to improved binding affinity and efficacy. hyphadiscovery.com The hydroxymethyl group can also serve as a site for metabolic transformations, influencing the drug's half-life and clearance from the body. nih.gov Biphenyl (B1667301) derivatives, in general, are recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. researchgate.net
From a materials science perspective, the biphenyl core provides a rigid and thermally stable platform. The presence of functional groups like esters and hydroxyls allows for the synthesis of polymers and liquid crystals with specific properties. ajgreenchem.com For instance, the ester group can participate in polymerization reactions, while the hydroxyl group can be modified to tune the material's surface properties or to act as a reactive site for cross-linking.
Overview of Potential Research Avenues and Interdisciplinary Relevance
Rational Design of Synthetic Pathways
The design of an efficient synthesis for this compound hinges on a logical retrosynthetic analysis, which informs the choice of starting materials and the sequence of reactions. Key considerations include the formation of the biphenyl core and the regioselective introduction of the hydroxymethyl and methyl ester substituents.
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by breaking down a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the most logical disconnection is the C-C bond linking the two phenyl rings. This approach simplifies the complex target molecule into two separate, substituted benzene (B151609) precursors.
This primary disconnection points toward a cross-coupling reaction as the key synthetic step. researchgate.net The two synthons required would be a derivative of 3-(hydroxymethyl)phenyl and a derivative of methyl benzoate (B1203000). Each of these precursors would need to be activated for a cross-coupling reaction. For instance, one ring could bear a boronic acid (or ester) functional group while the other possesses a halide (e.g., Br, I) or triflate group, setting the stage for a Suzuki-Miyaura coupling.
Two plausible retrosynthetic routes are:
Route A: Disconnecting to (3-(hydroxymethyl)phenyl)boronic acid and methyl 4-halobenzoate.
Route B: Disconnecting to 3-halo-benzyl alcohol and a methyl 4-benzoate derivative bearing a boronic acid.
Further disconnection of these intermediates would lead to even simpler, readily available starting materials.
Achieving the correct substitution pattern (meta- for the hydroxymethyl group and para- for the methyl ester group) is critical. The regioselective synthesis of specific biphenyl isomers can be challenging. researchgate.net The most direct strategy to ensure the desired 1,3' substitution pattern is to use starting materials where the functional groups are already in the correct positions.
For example, in a Suzuki-Miyaura coupling, using methyl 4-bromobenzoate (B14158574) and (3-(hydroxymethyl)phenyl)boronic acid as coupling partners directly establishes the required regiochemistry. The challenge in such syntheses is often not the initial placement of substituents on the starting materials, but preventing side reactions or isomerization during the coupling process. The choice of catalyst, ligands, and reaction conditions plays a crucial role in maintaining regiochemical integrity and maximizing the yield of the desired product over other potential isomers. youtube.comsemanticscholar.org
Catalytic Approaches for Biphenyl Linkage Formation
Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to form C-C bonds, and the construction of the biphenyl core of this compound is an ideal application for these methods. researchgate.net
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing aryl-aryl bonds. tamu.edutcichemicals.com It involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. tcichemicals.comnumberanalytics.com
A potential synthesis of this compound via the Suzuki-Miyaura reaction would involve:
Reactants: (3-(hydroxymethyl)phenyl)boronic acid and methyl 4-bromobenzoate.
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂. numberanalytics.comnumberanalytics.com
Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (B91410) (CsF) is essential for activating the organoboron species in the transmetalation step. tamu.edulibretexts.org
Solvent: A mixture of solvents, often including an organic solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343) and water, is typically used. rsc.org
The catalytic cycle for this reaction involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the methyl 4-bromobenzoate. numberanalytics.comyonedalabs.com
Transmetalation: The aryl group from the (3-(hydroxymethyl)phenyl)boronic acid is transferred to the palladium center, displacing the halide. numberanalytics.com
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst. numberanalytics.comnumberanalytics.com
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation. numberanalytics.com |
| Ligand | PPh₃, SPhos, XPhos, N-heterocyclic carbenes (NHCs) | Stabilizes the catalyst and modulates its reactivity. libretexts.orgyonedalabs.com |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, TlOH | Activates the boronic acid for transmetalation. libretexts.org |
| Solvent | Toluene/H₂O, THF, DMF | Solubilizes reactants and facilitates the reaction. rsc.org |
The Heck reaction , another palladium-catalyzed process, typically couples aryl halides with alkenes. organic-chemistry.orgwikipedia.org While less direct for synthesizing a biaryl structure like this, variations of the Heck reaction exist. However, for the specific construction of the biphenyl core in this compound, the Suzuki-Miyaura coupling is generally more efficient and straightforward. mdpi.com
The ligand coordinated to the palladium center is not a mere spectator; it is crucial for the catalyst's stability and reactivity. numberanalytics.com The rational design of ligands has been a major focus of research to overcome challenges in cross-coupling reactions, such as coupling unreactive aryl chlorides or sterically hindered substrates. researchgate.net
Key characteristics of effective ligands include:
Electron-donating properties: Electron-rich ligands, such as alkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center. This facilitates the oxidative addition step, which is often rate-determining, especially with less reactive halides like aryl chlorides. libretexts.orgyonedalabs.com
Steric Bulk: Bulky ligands, like those developed by the Buchwald group (e.g., SPhos, XPhos), can promote the reductive elimination step, accelerating catalyst turnover. numberanalytics.comlibretexts.org Increased steric hindrance can also help stabilize the monoligated Pd(0) species, which is often the most active catalytic form.
| Ligand Class | Examples | Key Features |
|---|---|---|
| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) | PPh₃ is a classic, versatile ligand. Bulky alkylphosphines are highly electron-donating and effective for challenging substrates. numberanalytics.comlibretexts.org |
| Biaryl Phosphines | SPhos, XPhos, RuPhos (Buchwald ligands) | Highly effective due to a combination of steric bulk and electron-richness, enabling high catalytic turnover. researchgate.netlibretexts.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable complexes with palladium, often showing high thermal stability and activity. numberanalytics.com |
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a key tactic in synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk This strategy is valuable when direct introduction of a desired functional group is difficult or incompatible with other reaction conditions.
In the synthesis of this compound, FGI can be applied either before or after the key biphenyl-forming cross-coupling step.
Strategies for the Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group can be installed via the reduction of a more oxidized functional group. This is often done after the biphenyl core is formed to avoid potential interference of the reducing agent with the cross-coupling catalyst.
Reduction of an Aldehyde: If the biphenyl is synthesized with a formyl group (e.g., from 3-formylphenylboronic acid), it can be selectively reduced to the hydroxymethyl group using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).
Reduction of an Ester or Carboxylic Acid: A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce an ester or carboxylic acid group to a primary alcohol. imperial.ac.uk For example, a biphenyl intermediate with a methyl ester at the 3-position could be selectively reduced.
Strategies for the Methyl Ester Group (-COOCH₃): The methyl ester is commonly formed from the corresponding carboxylic acid.
Fischer Esterification: This is a classic method involving the reaction of a carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid). wikipedia.org Thus, a biphenyl intermediate like 4'-carboxy-[1,1'-biphenyl]-3-carbaldehyde could first undergo reduction of the aldehyde and then esterification of the carboxylic acid.
Reaction with other methylating agents: Alternatively, the carboxylic acid can be converted to the methyl ester using reagents like diazomethane (B1218177) or methyl iodide after deprotonation, although these methods are often less practical on a large scale.
The choice of when to perform an FGI depends on the functional group tolerance of the planned reactions. Modern cross-coupling reactions often exhibit excellent functional group tolerance, allowing complex molecules to be assembled without the need for extensive protecting group chemistry. tcichemicals.com
Esterification Methodologies for Benzoate Moiety
The formation of the methyl benzoate portion of the molecule is a critical step that can be performed at different stages of the synthesis. A prevalent and straightforward method is the direct esterification of a carboxylic acid precursor.
One common approach is the Fischer esterification of 4-bromobenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid. prepchem.com This reaction is heated under reflux to drive the equilibrium towards the product, yielding Methyl 4-bromobenzoate. prepchem.com A patent describes a high-yield synthesis where 4-bromobenzoic acid is refluxed with methanol and sulfuric acid, followed by cooling to crystallize the product. prepchem.com Another method utilizes 1,3-dichloro-5,5-dimethylhydantoin (B105842) as a catalyst for the esterification of 4-bromobenzoic acid in methanol at 60°C, achieving a 99% yield. chemicalbook.com
Alternatively, solid acid catalysts are being explored for greener and more reusable options. Zirconium/titanium solid acid catalysts have been shown to effectively catalyze the esterification of benzoic acid with methanol. mdpi.com Another approach uses N-bromosuccinimide (NBS) as a catalyst for the esterification of various aryl acids under mild conditions, offering a nearly quantitative yield for many substrates. mdpi.com
Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives
| Method | Catalyst | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | Sulfuric Acid | 4-Bromobenzoic acid, Methanol | Reflux, 5h | ~88% | prepchem.com |
| Dichlorohydantoin | 1,3-dichloro-5,5-dimethylhydantoin | 4-Bromobenzoic acid, Methanol | 60°C, 7h | 99% | chemicalbook.com |
| NBS Catalysis | N-Bromosuccinimide | Benzoic acid, Methanol | 70°C, 2h | 99% | mdpi.com |
| Solid Acid Catalyst | Zirconium/Titanium Oxide | Benzoic acid, Methanol | 180°C, 2h | 98.7% | mdpi.com |
Selective Reduction and Protection-Deprotection of Carboxylic Acid to Hydroxymethyl Group
A key challenge in synthesizing molecules like this compound is the chemoselective transformation of one functional group in the presence of another. If the synthesis starts from a precursor like 4'-(methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid, the carboxylic acid group must be selectively reduced to a hydroxymethyl group without affecting the methyl ester.
Standard powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the ester. harvard.edu Therefore, more selective reagents are required. Borane (B79455) (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃•THF) or borane-dimethyl sulfide (B99878) (BH₃•SMe₂), are well-known for their ability to selectively reduce carboxylic acids in the presence of esters. harvard.edureddit.com This selectivity arises from the rapid reaction of borane with the acidic proton of the carboxylic acid to form an acyloxyborane intermediate, which is then readily reduced.
In cases where selectivity is difficult to achieve, a protection-deprotection strategy is employed. The more reactive functional group is temporarily converted into a less reactive one (a protecting group), the desired transformation is carried out on the other group, and then the protecting group is removed. For instance, the carboxylic acid could be protected as an oxazoline, allowing the ester to be reduced. However, for the specific transformation of a carboxylic acid to a hydroxymethyl group in the presence of an ester, the use of selective reducing agents like borane is often the more efficient strategy. reddit.com
Recent advancements have introduced other methods for this selective reduction. A system using ammonia-borane in the presence of catalytic titanium tetrachloride (TiCl₄) has been shown to reduce acids to alcohols at room temperature, tolerating esters to some extent. acs.orgorganic-chemistry.org Another technique involves the in-situ formation of a 1-hydroxybenzotriazole (B26582) ester from the carboxylic acid, which is then reduced with sodium borohydride. researchgate.net This method is compatible with various functional groups, allowing for selective conversions. researchgate.net
Introduction of Hydroxymethyl Group through Directed Functionalization
An alternative synthetic route involves introducing the hydroxymethyl group onto a pre-formed biphenyl scaffold. This can be achieved through directed functionalization reactions, where an existing group on the phenyl ring directs a new substituent to a specific position.
One common method is the formylation of an aromatic ring, followed by reduction. For example, starting with methyl 4-phenylbenzoate, a formyl group (-CHO) could be introduced at the meta-position of the second ring. This can be challenging due to the directing effects of the existing substituents. However, methods like ortho-lithiation followed by reaction with a formylating agent (e.g., dimethylformamide) can achieve regioselectivity. Once the aldehyde is in place, it can be easily reduced to the hydroxymethyl group using mild reducing agents like sodium borohydride (NaBH₄), which would not affect the methyl ester. reddit.com
A patent describes a related transformation where methyl 3-hydroxybenzoate is formylated at the 4-position using paraformaldehyde, magnesium chloride, and triethylamine (B128534) to produce methyl 4-formyl-3-hydroxybenzoate. chemicalbook.com This formyl group can then be reduced to a hydroxymethyl group. While this is not a biphenyl system, it demonstrates a relevant C-H functionalization to introduce a precursor to the hydroxymethyl group. chemicalbook.com
More advanced C-H bond functionalization techniques using palladium catalysis and directing groups are also emerging. nih.gov For instance, a carboxamide group can direct the arylation of a C-H bond. nih.gov While not a direct route to a hydroxymethyl group, these methods highlight the potential for directly adding functionalized carbon chains to the biphenyl core, which could then be converted to the desired group.
Reaction Conditions Optimization and Scale-Up Considerations
The transition from a laboratory-scale synthesis to a larger, industrial scale requires careful optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and product quality. For the synthesis of this compound, the Suzuki-Miyaura coupling is the most critical step to optimize. researchgate.net
Optimization of Suzuki-Miyaura Coupling: Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent system. gre.ac.ukresearchgate.net
Catalyst and Ligand: While simple catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ are often effective, specialized ligands can improve yields and turnover numbers, reducing the required catalyst loading. gre.ac.ukkochi-tech.ac.jp For industrial applications, heterogeneous catalysts (e.g., palladium on carbon) are attractive as they can be easily removed and recycled. mdpi.com
Base: The choice of base (e.g., K₂CO₃, K₃PO₄, CsF) and its concentration can significantly impact reaction rates and yields. nih.govresearchgate.net Aqueous inorganic bases are often preferred for green chemistry and cost reasons. nih.gov
Solvent: The solvent system (e.g., toluene, THF, DMF, or aqueous mixtures) must be chosen to ensure solubility of the reactants and facilitate the catalytic cycle. nih.govgre.ac.uk Water as a solvent is highly desirable from an environmental and safety perspective. nih.govresearchgate.net
Temperature and Time: Reaction temperature and duration must be optimized to maximize product formation while minimizing side reactions and decomposition. nih.gov
Scale-Up Considerations:
Palladium Removal: A significant challenge in pharmaceutical synthesis is the removal of residual palladium from the final product to meet regulatory limits. researchgate.net This can involve treatment with activated carbon, specialized scavengers, or crystallization. researchgate.net
Process Safety: The thermal stability of reactants and intermediates, as well as potential exothermic events, must be thoroughly evaluated.
Work-up and Isolation: The purification process, typically crystallization or chromatography at the lab scale, must be adapted for large-scale production. Efficient crystallization that yields high purity and good recovery is often the preferred industrial method.
Green Chemistry: On a large scale, factors like solvent choice, energy consumption, and waste generation become critical. The use of aqueous solvent systems, catalyst recycling, and minimizing process steps are key considerations for a sustainable process. mdpi.comresearchgate.net
Table 2: Example of Suzuki Coupling Reaction Conditions
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | PdCl₂(Lₙ@β-CD) (0.01) | Lₙ@β-CD | K₃PO₄ | H₂O | 90 | 98 | nih.gov |
| 4-Bromoacetophenone | 2-(N,N-diethylaminomethyl)phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (3) | dppf | CsF | THF | 80 | High (unspecified) | gre.ac.uk |
| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGS/PdCl₂ (0.05) | None | K₂CO₃ | H₂O | RT | >90 | researchgate.net |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 96 | researchgate.net |
Investigation of Ester Group Reactivity
The methyl ester group is a primary site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic effects of the substituted biphenyl ring system.
The hydrolysis of an ester, such as this compound, is the cleavage of the ester bond by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org
Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt. libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as the leaving group, which then deprotonates the newly formed carboxylic acid. libretexts.org
The rate of base-catalyzed hydrolysis is sensitive to the electronic nature of substituents on the aromatic rings. Studies on various substituted methyl benzoates show that electron-withdrawing groups increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups decrease the rate. oieau.fr The 3-(hydroxymethyl)phenyl group is expected to have a mild influence on the hydrolysis rate compared to strongly activating or deactivating groups.
Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is regenerated upon deprotonation. libretexts.org The reaction is typically driven to completion by using a large excess of water. libretexts.org
The kinetics of hydrolysis for substituted methyl benzoates have been studied extensively. The following table presents representative pseudo-first-order rate constants (k') for the hydrolysis of various methyl benzoates, illustrating the effect of substituents.
| Compound | Substituent (Position) | Condition | Rate Constant (k') (h⁻¹) | Half-life (t₁/₂) (years) at pH 8, 10°C (Estimated) |
|---|---|---|---|---|
| Methyl 4-nitrobenzoate | 4-NO₂ | Base-catalyzed | - | 0.1 |
| Methyl benzoate | -H | Base-catalyzed | - | 1.8 |
| Methyl 4-methoxybenzoate | 4-OCH₃ | Base-catalyzed | - | 4.8 |
Data adapted from studies on substituted methyl benzoates. oieau.fr Rate constants are highly dependent on specific conditions (temperature, pH, solvent) and are omitted for direct comparison of estimated environmental half-lives.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. rsc.org This reaction is crucial for derivatizing this compound to produce a variety of other esters. The reaction is typically catalyzed by acids (Brønsted or Lewis) or bases. rsc.orgasianpubs.org
A wide range of catalysts have been shown to be effective for the transesterification of aromatic esters. These include alkali metal catalysts (e.g., K₂CO₃), borate (B1201080) complexes, and natural phosphates. rsc.orgasianpubs.orgresearchgate.net The choice of catalyst can depend on the desired selectivity and reaction conditions. For example, sodium bis(ethylenedioxy)borate has been used as a mild catalyst for the transesterification of aromatic esters under microwave or ultrasonication conditions. asianpubs.org Earth-abundant alkali metal species are also effective and provide an environmentally friendly option. rsc.org
This process allows for the synthesis of analogues with different ester functionalities, for instance, by reacting this compound with higher alcohols, phenols, or functionalized alcohols. The reaction is an equilibrium process, and it is often necessary to remove the methanol byproduct to drive the reaction toward the desired product. researchgate.net
| Catalyst Type | Example Catalyst | Substrates | Key Features |
|---|---|---|---|
| Alkali Metal (Heterogeneous) | K₂CO₃ | Aryl esters + Phenols | Environmentally friendly, good functional group tolerance. rsc.org |
| Boron-based (Mild Base) | Sodium bis(ethylenedioxy)borate | Aliphatic and Aromatic Esters | Rapid reaction under microwave/ultrasonication. asianpubs.orgasianpubs.org |
| Natural Phosphate | Natural Phosphate (NP) | Methyl benzoate + Various Alcohols | Heterogeneous, reusable catalyst. researchgate.net |
| Lewis Acid | Arylboronic acids | β-keto esters + Alcohols | Effective for specific ester types, environmentally benign. nih.gov |
Reactivity of the Hydroxymethyl Moiety
The hydroxymethyl group behaves as a typical benzylic alcohol, susceptible to oxidation, reduction, and nucleophilic substitution.
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.
To Aldehyde: Selective oxidation to the corresponding aldehyde, 4-[3-formylphenyl]benzoate, can be achieved using mild oxidizing agents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane. These reagents are known to oxidize primary alcohols to aldehydes without significant over-oxidation.
To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to a carboxylic acid, yielding 3'-(methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid.
Reduction: The hydroxymethyl group can be reduced to a methyl group. This transformation typically involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or a halide. The resulting intermediate can then be reduced using a hydride reagent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would yield Methyl 4-(m-tolyl)benzoate.
The hydroxyl group of a benzylic alcohol is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution is difficult and requires activation. libretexts.org This is typically achieved by protonating the hydroxyl group in the presence of a strong acid or by converting it into a better leaving group. libretexts.orgthieme-connect.com
Reaction with Hydrogen Halides: In the presence of strong acids like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water is a good leaving group, and its departure generates a relatively stable benzylic carbocation. This carbocation is then attacked by a halide ion (e.g., Br⁻) to form the corresponding benzyl (B1604629) halide. libretexts.org This reaction proceeds via an Sₙ1 mechanism.
Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to alkyl chlorides and bromides, respectively, under milder conditions. libretexts.org
Conversion to Sulfonate Esters: The hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. Sulfonates are excellent leaving groups, and the resulting tosylate derivative of this compound can readily undergo Sₙ2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, R-S⁻).
While this compound itself is unlikely to undergo intramolecular cyclization, its derivatives can be designed to do so. A prominent example is the formation of a lactone (a cyclic ester). wikipedia.org
For this to occur, both the hydroxyl and the ester functionalities (or a derivative) must participate. A plausible pathway involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-[3-(hydroxymethyl)phenyl]benzoic acid. This bifunctional molecule now possesses a nucleophilic hydroxyl group and an electrophilic carboxylic acid group. Under acidic conditions and with the removal of water (e.g., using a Dean-Stark apparatus), this hydroxy acid could undergo an intramolecular Fischer esterification. wikipedia.org
The cyclization would result in the formation of a seven-membered lactone ring. The formation of medium-sized rings (seven-membered) can be thermodynamically and kinetically less favorable than the formation of five- or six-membered rings, often competing with intermolecular polymerization. researchgate.net However, under high dilution conditions or with appropriate catalytic methods, such intramolecular cyclizations can be achieved. organic-chemistry.org
Aromatic Ring Functionalization and Transformations
The chemical reactivity of this compound is largely dictated by the interplay of the substituents on its biphenyl core. The two aromatic rings, linked by a carbon-carbon single bond, possess distinct electronic characteristics that influence their susceptibility to various transformations. This section explores the functionalization of these aromatic rings through electrophilic substitution and modern C-H activation methodologies.
Electrophilic Aromatic Substitution Patterns
Detailed experimental studies on the specific electrophilic aromatic substitution (EAS) patterns of this compound are not extensively documented in the literature. However, the regioselectivity of such reactions can be predicted by analyzing the directing effects of the substituents on each aromatic ring. The molecule contains two key rings for potential substitution.
Ring A: The benzoate ring, substituted with a methoxycarbonyl group (-COOCH₃). Ring B: The phenyl ring, substituted with a hydroxymethyl group (-CH₂OH) and the benzoate group.
The methoxycarbonyl group on Ring A is a deactivating, meta-directing group due to its electron-withdrawing nature (both by induction and resonance). aiinmr.com Therefore, electrophilic attack on this ring is expected to be slow and to occur primarily at the positions meta to the ester.
On Ring B, the hydroxymethyl group is a weak activating, ortho, para-directing group. The other substituent, the entire benzoate moiety, acts as a deactivating, meta-directing group relative to its point of attachment. The directing effects on Ring B are therefore more complex. The activating -CH₂OH group will direct incoming electrophiles to its ortho and para positions. The deactivating benzoate group will direct to its meta positions. The outcome of a substitution reaction on Ring B would depend on the specific reaction conditions and the nature of the electrophile, with the activating group likely having a stronger influence.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Aromatic Ring | Substituent | Electronic Effect | Directing Influence | Predicted Major Product Position(s) |
|---|---|---|---|---|
| Ring A (Benzoate) | -COOCH₃ | Deactivating, Electron-Withdrawing | meta-directing | Positions 3' and 5' |
| Ring B (Phenyl) | -CH₂OH | Activating, Electron-Donating (weak) | ortho, para-directing | Positions 2, 4, 6 |
| -C₆H₄COOCH₃ | Deactivating, Electron-Withdrawing | meta-directing | Positions 2, 6 |
Note: Numbering assumes the carbon attached to the other ring is position 1 on each ring.
C-H Activation and Direct Arylation Studies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for modifying complex molecules. While specific C-H activation studies on this compound are sparse, research on related biphenyl and benzoic acid systems provides a strong basis for predicting its behavior. nih.govnih.gov
Transition metal-catalyzed C-H activation, particularly with palladium, ruthenium, or cobalt, is a prominent method for forming new C-C or C-heteroatom bonds. researchgate.netrsc.org For a substrate like this compound, functionalization could be directed by one of its existing functional groups.
Carboxylate-Directed C-H Activation: The ester group is generally a poor directing group for C-H activation. However, if hydrolyzed to the corresponding carboxylic acid, the carboxylate becomes an effective directing group for ortho-C-H functionalization. nih.gov This would enable arylation, olefination, or acetoxylation at the positions ortho to the carboxylate group on Ring A.
Hydroxymethyl-Directed C-H Activation: The hydroxymethyl group can also serve as a directing group, typically favoring functionalization at the less sterically hindered ortho position.
Remote C-H Activation: Recent advances have enabled the functionalization of more distant C-H bonds. In biphenyl systems, nitrile or other U-shaped templates have been used to direct activation at the meta-position of the adjacent ring. nih.gov Such a strategy could potentially be adapted to functionalize the meta-positions of Ring B, directed by a group on Ring A.
Direct arylation, a subset of C-H activation, involves the coupling of an aromatic C-H bond with an aryl halide or equivalent. nih.gov This methodology could be applied to this compound to synthesize more complex poly-aryl structures, which are valuable in materials science and medicinal chemistry.
Mechanistic Insights into Key Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For a molecule like this compound, mechanistic studies would likely focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which are standard methods for modifying biphenyl structures.
Reaction Intermediates Identification and Characterization
The catalytic cycles of palladium-catalyzed cross-coupling reactions involve several key intermediates. youtube.com In a hypothetical Suzuki coupling of an aryl halide with a boronic acid derivative of this compound, the following intermediates would be expected:
Pd(0)L₂ Complex: The active catalyst, typically a 14-electron palladium(0) species stabilized by ligands (L), such as phosphines.
Oxidative Addition Complex (R-Pd(II)-X-L₂): Formed by the reaction of the Pd(0) complex with the aryl halide (R-X). The palladium center is oxidized from Pd(0) to Pd(II).
Transmetalation Complex: Formed after the organoboron reagent exchanges its organic group with the halide on the palladium center. This step is often facilitated by a base.
Reductive Elimination Precursor (R-Pd(II)-R'-L₂): The intermediate just before the final bond-forming step, where both organic partners are coordinated to the Pd(II) center.
The final step is reductive elimination , where the new C-C bond is formed, the product is released, and the Pd(0) catalyst is regenerated, completing the cycle. masterorganicchemistry.comyoutube.com Characterization of these intermediates often requires specialized techniques such as NMR spectroscopy at low temperatures, X-ray crystallography of stable analogues, and computational modeling.
Table 2: Key Intermediates in a Generic Palladium-Catalyzed Suzuki Cycle
| Step | Intermediate Name | General Structure | Change in Pd Oxidation State |
|---|---|---|---|
| Catalyst Activation | Active Catalyst | Pd(0)L₂ | - |
| Oxidative Addition | Palladacycle | R-Pd(II)(X)L₂ | 0 → +2 |
| Transmetalation | Organopalladium Complex | R-Pd(II)(R')L₂ | No Change |
| Reductive Elimination | Pre-Elimination Complex | R-Pd(II)(R')L₂ | +2 → 0 |
Transition State Profiling and Energy Barrier Determination
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in elucidating reaction mechanisms by modeling transition states and calculating their associated energy barriers. nih.gov For transformations involving this compound, such studies would provide critical insights:
Oxidative Addition: The energy barrier for the oxidative addition step is highly dependent on the nature of the aryl halide and the electron density of the palladium catalyst. Electron-rich ligands on palladium generally lower this barrier.
C-H Activation: In C-H activation pathways, the key step is the cleavage of the C-H bond. Computational studies can distinguish between different proposed mechanisms, such as concerted metalation-deprotonation (CMD), by comparing the energy profiles. researchgate.net The structure of the transition state in a CMD process involves the simultaneous interaction of the metal center with the carbon and a base with the hydrogen.
Reductive Elimination: This final step is often facile, but its energy barrier can be influenced by the steric bulk of the ligands and the coupling partners. Bulky ligands can promote reductive elimination.
By mapping the entire reaction coordinate, these studies can identify the rate-determining step, which is the transition state with the highest energy. This knowledge allows for the rational design of more efficient catalysts and reaction conditions.
Solvent Effects and Catalytic Cycle Analysis
The choice of solvent can have a profound impact on the rate, selectivity, and even the operative mechanism of a catalytic reaction. whiterose.ac.ukrsc.org In palladium-catalyzed cross-couplings relevant to the functionalization of this compound, solvent effects manifest in several ways:
Polarity: Polar solvents can stabilize charged intermediates and polar transition states, often accelerating reaction rates. For instance, the oxidative addition of aryl triflates to a Pd(0) complex proceeds through a highly polar transition state and is thus faster in polar solvents. researchgate.net
Coordinating Ability: Solvents can act as ligands, coordinating to the metal center and influencing the stability and reactivity of catalytic species. For example, coordinating solvents like DMF can stabilize Pd(0) species, which can be crucial in ligand-free reaction conditions. whiterose.ac.uk
Catalyst Speciation: The nature of the active catalytic species can change with the solvent. Studies have shown that in nonpolar solvents, a neutral monoligated palladium complex might be the active species, whereas in polar solvents, an anionic palladium complex could be dominant. nih.gov This change can lead to different reactivity and selectivity.
A complete catalytic cycle analysis integrates the identification of intermediates, the profiling of transition states, and the understanding of external factors like solvent and ligand effects. This holistic view is essential for developing robust and efficient synthetic methodologies for the transformation of complex molecules such as this compound.
Advanced Spectroscopic Characterization and Structural Analysis of Methyl 4 3 Hydroxymethyl Phenyl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic compounds, providing granular insights into the chemical environment of each nucleus.
The ¹H NMR spectrum of Methyl 4-[3-(hydroxymethyl)phenyl]benzoate is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would be particularly informative, with the protons on the two phenyl rings displaying complex splitting patterns due to their coupling with neighboring protons. The protons of the benzoate (B1203000) ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3-(hydroxymethyl)phenyl ring would present a more intricate pattern reflecting their meta substitution.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon nuclei. The carbonyl carbon of the ester group is expected to resonate at the lowest field, typically in the range of 165-175 ppm. The aromatic carbons would appear in the region of 120-140 ppm, with their specific shifts influenced by the nature and position of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OCH₃ | 3.8 - 4.0 | 50 - 55 |
| -CH₂OH | 4.6 - 4.8 | 60 - 65 |
| -OH | Variable (depends on solvent and concentration) | - |
| Aromatic CH (benzoate) | 7.9 - 8.1 (d) | 128 - 132 |
| Aromatic CH (benzoate) | 7.3 - 7.5 (d) | 128 - 132 |
| Aromatic CH (phenyl) | 7.2 - 7.6 (m) | 125 - 130 |
| Aromatic C (quaternary) | - | 130 - 145 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional NMR techniques are powerful for unambiguously assigning the complex NMR spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the aromatic rings and within the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and the ester linkage, for instance, showing a correlation between the methyl protons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While not critical for the primary structure elucidation of this molecule, it can be useful in confirming through-space interactions and understanding the preferred conformation of the molecule in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would be characterized by the vibrational modes of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The sharp, intense peak around 1720 cm⁻¹ is a characteristic absorption for the C=O stretching of the ester group. The region between 1450 cm⁻¹ and 1600 cm⁻¹ would show several bands corresponding to the C=C stretching vibrations within the aromatic rings. The C-O stretching vibrations of the ester and the alcohol would be observed in the 1000-1300 cm⁻¹ region.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |
| Ester (C=O) | C=O stretch | ~1720 (strong, sharp) |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ester/Alcohol (C-O) | C-O stretch | 1000 - 1300 |
| Aromatic C-H | C-H stretch | ~3030 |
Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretches are also observable in the Raman spectrum, they are typically weaker than in the IR spectrum. Conversely, the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, tend to give strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the skeletal vibrations of the phenyl rings and providing a more complete picture of the molecule's vibrational modes.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
Table 3: List of Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 223126-96-3 | C₁₅H₁₄O₃ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a fundamental technique for determining the elemental formula of a compound with high accuracy. For this compound, the molecular formula is confirmed as C₁₅H₁₄O₃. epa.gov The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O), provides a precise benchmark for its identification.
The exact mass is a critical parameter, distinguishing the compound from isomers or other molecules with the same nominal mass. The calculated monoisotopic mass for the neutral molecule [M] is 242.094294 g/mol . epa.gov In typical HRMS analysis using electrospray ionization (ESI), the molecule is often observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺.
Table 1: Theoretical Exact Mass Data for this compound and its Common Adducts.
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₁₅H₁₄O₃ | 242.094294 |
| [M+H]⁺ | C₁₅H₁₅O₃⁺ | 243.09192 |
| [M+Na]⁺ | C₁₅H₁₄NaO₃⁺ | 265.08167 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
While experimental tandem mass spectrometry (MS/MS) data for this compound is not extensively reported in scientific literature, a plausible fragmentation pathway can be elucidated based on the known fragmentation patterns of related chemical moieties, such as aromatic esters and benzyl (B1604629) alcohols. libretexts.orgwhitman.edulibretexts.org In a typical MS/MS experiment, the precursor ion (e.g., the protonated molecule at m/z 243.1) would be isolated and subjected to collision-induced dissociation (CID) to generate a series of product ions.
The fragmentation of the [M+H]⁺ ion would likely proceed through several key pathways:
Loss of Methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, this would result in the formation of a stable acylium ion.
Loss of Water (H₂O): The hydroxymethyl group can easily lose a molecule of water, particularly after protonation.
Cleavage of the Ester Group: Fragmentation can occur with the loss of the methoxy (B1213986) group (•OCH₃) or formaldehyde (B43269) (CH₂O) from the hydroxymethyl moiety.
Biphenyl (B1667301) Bond Cleavage: While less common, cleavage of the bond connecting the two phenyl rings can also occur under higher energy conditions.
Table 2: Proposed MS/MS Fragmentation Pathway for the [M+H]⁺ Ion of this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
|---|---|---|---|
| 243.1 | 225.1 | H₂O | [M+H-H₂O]⁺ |
| 243.1 | 211.1 | CH₃OH | [M+H-CH₃OH]⁺ |
| 243.1 | 183.1 | CH₃OH + CO | [M+H-CH₃OH-CO]⁺ |
| 211.1 | 183.1 | CO | [C₁₄H₁₁O]⁺ |
This table represents a theoretical fragmentation pathway based on established chemical principles, as specific experimental MS/MS data for this compound is not available in the cited literature.
X-ray Crystallography for Solid-State Structural Parameters
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a reported crystal structure for this compound.
Computational Chemistry and Theoretical Investigations of Methyl 4 3 Hydroxymethyl Phenyl Benzoate
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the fundamental electronic properties of molecules. For a molecule like Methyl 4-[3-(hydroxymethyl)phenyl]benzoate, these calculations can provide significant insights into its structure and reactivity.
DFT calculations are instrumental in elucidating the electronic structure of complex organic molecules. By employing methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), a detailed picture of the electron density distribution across the molecule can be obtained. ingentaconnect.com For this compound, it is expected that the electron-withdrawing nature of the ester group and the electron-donating potential of the hydroxymethyl group would significantly influence the charge distribution.
The analysis of Mulliken atomic charges would likely reveal a concentration of negative charge on the oxygen atoms of the carbonyl and hydroxyl groups, while the carbon atoms attached to them would exhibit a partial positive charge. The aromatic rings would display a more complex pattern of charge distribution, influenced by the competing electronic effects of the substituents. This charge distribution is crucial in determining the molecule's dipole moment and its interactions with other polar molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. figshare.com
For this compound, the HOMO is anticipated to be localized primarily on the phenyl ring bearing the hydroxymethyl group, which is the more electron-rich part of the molecule. Conversely, the LUMO is expected to be concentrated on the phenyl ring with the methyl benzoate (B1203000) group, given its electron-withdrawing character.
The HOMO-LUMO energy gap is a critical parameter that can be calculated using DFT. A smaller energy gap generally implies higher reactivity. The presence of both electron-donating and electron-withdrawing groups in this compound suggests that its HOMO-LUMO gap would be moderate, influencing its potential for participation in various chemical reactions. Visualization of the HOMO and LUMO surfaces provides a clear illustration of the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.
Table 1: Predicted Frontier Molecular Orbital Characteristics
| Property | Predicted Characteristic |
|---|---|
| HOMO Localization | Primarily on the phenyl ring with the hydroxymethyl group |
| LUMO Localization | Primarily on the phenyl ring with the methyl benzoate group |
DFT calculations are highly effective in predicting various spectroscopic properties of molecules, which can then be correlated with experimental data for structural validation.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the assignment of experimental spectra. For this compound, calculations would predict distinct chemical shifts for the protons and carbons in the different chemical environments of the two phenyl rings, the methyl ester, and the hydroxymethyl group.
IR Spectroscopy: The vibrational frequencies calculated using DFT can be used to predict the infrared (IR) spectrum of the molecule. Key vibrational modes would include the C=O stretching of the ester group, the O-H stretching of the hydroxyl group, and various C-H and C=C stretching and bending modes of the aromatic rings. Comparing the calculated spectrum with an experimental one can confirm the presence of these functional groups. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectrum. The predicted transitions would likely correspond to π-π* transitions within the aromatic system, and the calculated maximum absorption wavelength (λmax) can be compared with experimental measurements.
Conformational Analysis and Potential Energy Surface Mapping
The presence of a single bond connecting the two phenyl rings in this compound allows for rotation, leading to different conformations. Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule.
The biphenyl (B1667301) moiety itself is known to be non-planar in the gas phase, with a dihedral angle of approximately 44° between the two rings. acs.org This twist arises from a balance between steric hindrance of the ortho-hydrogens and the stabilizing effect of π-conjugation in a planar conformation. The potential energy surface (PES) for this rotation can be mapped by calculating the energy of the molecule at various dihedral angles. This mapping reveals the energy barriers between different conformations. ic.ac.uk For this compound, the substituents on the phenyl rings will influence the preferred dihedral angle and the rotational energy barrier.
Table 2: Predicted Conformational Properties
| Parameter | Predicted Characteristic |
|---|---|
| Preferred Dihedral Angle | Non-planar, influenced by substituents |
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules and their interactions with their environment, such as in a solvent. An MD simulation of this compound in a solvent like water would reveal important information about its intermolecular interactions.
The presence of the hydroxyl and ester groups allows for the formation of hydrogen bonds with water molecules. The aromatic rings can engage in π-π stacking interactions with other aromatic molecules and hydrophobic interactions. MD simulations can quantify these interactions and provide insights into the solvation structure around the molecule. This information is valuable for understanding its solubility and how it might interact with other molecules in a biological or chemical system. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov For a class of compounds including this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, and partitioning behavior.
The development of a QSPR model involves calculating a set of molecular descriptors that encode structural information. These descriptors can be constitutional, topological, geometrical, or quantum-chemical. By establishing a mathematical relationship between these descriptors and an experimentally determined property for a series of related compounds, a predictive model can be built. Such models are valuable for screening new compounds and prioritizing them for experimental testing. medcraveonline.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Substituted biphenyls |
| Phenyl benzoate |
Role of Methyl 4 3 Hydroxymethyl Phenyl Benzoate As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of two reactive functional groups on the biphenyl (B1667301) framework of Methyl 4-[3-(hydroxymethyl)phenyl]benzoate makes it an attractive starting material for the synthesis of more intricate molecular structures. The hydroxyl and ester moieties can be selectively or concurrently modified, providing a pathway to a diverse array of derivatives.
The hydroxymethyl group can undergo oxidation to an aldehyde or a carboxylic acid, opening up avenues for olefination, reductive amination, and amidation reactions. Conversely, it can be converted into a leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. The methyl ester, on the other hand, is amenable to hydrolysis to the corresponding carboxylic acid, which can then be transformed into acid chlorides, amides, or other esters. It can also participate in reduction reactions to yield a primary alcohol or be involved in coupling reactions.
While specific, extensively documented syntheses of highly complex natural products commencing directly from this compound are not widely reported in publicly accessible literature, its structural motifs are present in various biologically active compounds and advanced materials. The true potential of this compound lies in its ability to serve as a foundational component, where the biphenyl core provides a rigid and tunable platform for the elaboration of more complex peripheral functionalities.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reagent/Condition | Product Functional Group |
| Hydroxymethyl | PCC, DMP | Aldehyde |
| Hydroxymethyl | KMnO4, Jones reagent | Carboxylic Acid |
| Hydroxymethyl | SOCl2, PBr3 | Halomethyl |
| Methyl Ester | LiAlH4, NaBH4 | Hydroxymethyl |
| Methyl Ester | NaOH, H2O | Carboxylic Acid |
| Methyl Ester | R-NH2, heat | Amide |
Scaffold for Pharmacophore Development and Drug Discovery (focus on chemical synthesis)
In the realm of medicinal chemistry, the biphenyl scaffold is a privileged structure, appearing in numerous approved drugs and clinical candidates. This compound provides a readily modifiable biphenyl core that can be elaborated to explore new chemical space in the quest for novel therapeutic agents. The ability to introduce diverse substituents at two distinct points on the molecule allows for the systematic variation of steric and electronic properties, which is a cornerstone of structure-activity relationship (SAR) studies.
The general synthetic strategy involves using the existing functional groups to append various pharmacophoric elements. For instance, the hydroxymethyl group can be used as a handle to introduce ether or ester linkages to other molecular fragments, while the methyl ester can be converted to an amide to incorporate a wide range of amine-containing moieties. A related compound, [3-Hydroxy-4-(hydroxymethyl)phenyl] benzoate (B1203000), has been noted for its potential as a scaffold in medicinal chemistry, suggesting that similar applications could be explored for this compound. evitachem.com
Table 2: Exemplary Synthetic Routes for Pharmacophore Elaboration
| Starting Material | Reaction | Reagents | Resulting Scaffold |
| This compound | Etherification | NaH, R-X | Methyl 4-[3-(alkoxymethyl)phenyl]benzoate |
| This compound | Esterification | R-COCl, Pyridine | Methyl 4-[3-(acyloxymethyl)phenyl]benzoate |
| 4-[3-(Hydroxymethyl)phenyl]benzoic acid | Amidation | R-NH2, EDC, HOBt | N-Alkyl-4-[3-(hydroxymethyl)phenyl]benzamide |
Intermediate in the Preparation of Advanced Polymer Monomers
The bifunctional nature of this compound makes it a promising candidate as an intermediate in the synthesis of monomers for high-performance polymers. The presence of both a hydroxyl and a methyl ester group allows for its incorporation into polyesters, polyethers, and other condensation polymers.
For instance, the hydroxymethyl group can be reacted with a dicarboxylic acid or its derivative, while the methyl ester can be hydrolyzed to a carboxylic acid and subsequently reacted with a diol. This A-B type monomer approach can lead to the formation of polyesters with a rigid biphenyl unit in the backbone, which can impart desirable properties such as high thermal stability, mechanical strength, and chemical resistance.
While direct polymerization of this compound is not a common route, its derivatives are valuable. For example, after protection of the hydroxymethyl group, the methyl ester can be reduced to a second hydroxymethyl group, creating a diol. Alternatively, oxidation of the hydroxymethyl group to a carboxylic acid (after protection of the ester) would yield a dicarboxylic acid. These resulting diols or dicarboxylic acids can then be used in polycondensation reactions with appropriate comonomers to produce a variety of polyesters. The synthesis of polyesters from other aromatic diols and esters, such as those derived from furan, highlights the general interest in such monomers for creating bio-based and high-performance polymers. nih.govresearchgate.net
Stereoselective Transformations and Chiral Auxiliary Applications
While this compound is an achiral molecule, it can be a substrate for stereoselective reactions or a precursor for the synthesis of chiral auxiliaries. The hydroxymethyl group, for example, can be a site for enzymatic or catalytic asymmetric transformations.
Although there is no direct evidence in the searched literature of this compound being used as a chiral auxiliary, its structure contains elements that could be modified to create one. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. To function as a chiral auxiliary, a molecule must be chiral itself and possess a handle for attachment to and removal from the substrate.
One hypothetical route to a chiral auxiliary could involve the enantioselective reduction of a ketone precursor to the hydroxymethyl group, thus introducing a chiral center. Alternatively, chiral moieties could be attached to the hydroxymethyl group or the carboxylic acid (derived from the ester). The resulting chiral molecule could then be used to direct the stereochemistry of subsequent reactions on a different part of the molecule or on a substrate to which it is attached. However, it is important to note that this remains a theoretical application without direct supporting research findings for this specific compound.
Advanced Material Science Applications of Methyl 4 3 Hydroxymethyl Phenyl Benzoate Derivatives
Incorporation into Polymeric Architectures for Functional Materials
The bifunctional nature of Methyl 4-[3-(hydroxymethyl)phenyl]benzoate, possessing both a hydroxyl and a methyl ester group, allows for its incorporation into various polymeric structures through different polymerization techniques. The hydroxyl group can participate in condensation polymerizations to form polyesters and polyethers, while the methyl ester group can be hydrolyzed to a carboxylic acid, which can then be used in polyamide and polyimide synthesis.
The rigid biphenyl (B1667301) core of the molecule imparts thermal stability and mechanical strength to the resulting polymers. These properties are highly desirable for high-performance materials used in demanding applications. For instance, aromatic polyesters derived from similar bifunctional monomers are known for their excellent thermal and chemical resistance.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Monomer Functionality Utilized | Key Properties | Potential Applications |
| Polyesters | Hydroxymethyl and Carboxylic Acid (after hydrolysis of ester) | High thermal stability, mechanical strength | High-performance films, fibers, and engineering plastics |
| Polyamides | Hydroxymethyl (as a pendant group) and Carboxylic Acid (after hydrolysis) | Excellent thermal and chemical resistance, high strength | Advanced composites, flame-retardant textiles |
| Polyurethanes | Hydroxymethyl | Good toughness, abrasion resistance | Coatings, adhesives, elastomers |
Detailed research findings on related aromatic polyamides have shown that the introduction of bulky pendant groups can enhance solubility without compromising thermal stability, a strategy that could be employed with derivatives of this compound. mdpi.com The polymerization of monomers with reactive phenyl ester groups has also been shown to yield polymers with controlled molecular mass and low polydispersity. mdpi.com
Application in Liquid Crystal Systems and Anisotropic Materials
The elongated and rigid structure of this compound is a key characteristic for the formation of liquid crystalline phases. Phenyl benzoate (B1203000) derivatives are a well-studied class of calamitic (rod-like) liquid crystals. researchgate.net The biphenyl-like core of the target molecule provides the necessary structural anisotropy for the molecules to align in a preferred direction, leading to the formation of nematic or smectic phases.
The presence of the polar hydroxymethyl group can significantly influence the mesomorphic properties of the material. It can lead to the formation of hydrogen-bonded supramolecular structures, which can stabilize or induce different liquid crystalline phases. The polarity of the end groups in phenyl benzoate systems is known to affect the dielectric anisotropy, a crucial parameter for display applications. researchgate.net
Table 2: Predicted Liquid Crystalline Properties of this compound Derivatives
| Property | Influence of Molecular Structure | Significance in Liquid Crystal Applications |
| Mesophase Type | The rigid core promotes nematic phases; hydrogen bonding from the hydroxymethyl group could induce smectic phases. | Determines the ordering of the molecules and thus the optical and electrical properties. |
| Clearing Point | The rigidity of the biphenyl core and intermolecular interactions (hydrogen bonding) would likely result in a high clearing point. | The upper temperature limit of the liquid crystalline phase. |
| Dielectric Anisotropy | The polar hydroxymethyl group would contribute to a positive dielectric anisotropy. | Essential for the alignment of liquid crystals in an electric field, a key principle in LCDs. |
Studies on analogous phenyl benzoate and biphenyl-based liquid crystalline monomers have shown that varying the core structure and terminal groups can tune the mesophase from nematic to smectic phases. researchgate.net Naphthalene derivatives, which have a larger aromatic core, exhibit broader and more thermally stable liquid crystalline states compared to their phenyl benzoate counterparts. tandfonline.com
Development of Optoelectronic Materials (e.g., OLEDs, Sensors)
Biphenyl derivatives are widely recognized for their potential in optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.comresearching.cn The conjugated π-system of the biphenyl core in this compound allows for efficient charge transport and luminescence.
The hydroxymethyl group can be further functionalized to tune the electronic properties of the molecule, such as the HOMO/LUMO energy levels, which is critical for optimizing charge injection and transport in OLED devices. Furthermore, this functional group can be used to attach the molecule to other components in a device or to create self-assembling monolayers.
In the realm of chemical sensors, the biphenyl scaffold can be designed to interact with specific analytes. The hydroxymethyl group provides a site for the introduction of recognition moieties that can bind to target molecules, leading to a change in the fluorescence or electronic properties of the material, thus enabling detection.
Supramolecular Chemistry and Self-Assembled Structures
The ability of this compound to form well-defined, non-covalent assemblies is a cornerstone of its application in supramolecular chemistry. These self-assembled structures are governed by specific intermolecular interactions, leading to materials with unique properties and functions.
Hydrogen Bonding Networks and Crystal Engineering
The hydroxymethyl group is a primary driver for the formation of hydrogen-bonded networks in the solid state. This directional and strong interaction plays a crucial role in determining the crystal packing of the molecules, a field known as crystal engineering. rsc.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of various supramolecular motifs such as chains, sheets, and three-dimensional networks. ethernet.edu.et
Host-Guest Chemistry and Molecular Recognition
The structure of this compound derivatives can be tailored to create molecular hosts capable of selectively binding guest molecules. wikipedia.org The biphenyl core can form a cavity-like structure, and the functional groups, particularly the hydroxymethyl group, can provide specific interaction sites for guest binding through hydrogen bonding.
This concept of molecular recognition is fundamental to many biological processes and has significant potential in applications such as chemical separations, catalysis, and drug delivery. wikipedia.org By modifying the size, shape, and chemical nature of the host molecule, it is possible to achieve high selectivity for a particular guest molecule. The binding event can be designed to trigger a measurable response, such as a change in fluorescence, which is the basis for sensory applications. The study of host-guest chemistry with such molecules opens up possibilities for creating sophisticated molecular machines and smart materials. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 4-[3-(hydroxymethyl)phenyl]benzoate, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves esterification or coupling reactions. For example, hydroxymethyl-substituted intermediates can be prepared via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, followed by esterification with methanol under acidic catalysis. Optimization may include adjusting reaction temperature (e.g., 45–60°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd-based catalysts for coupling steps). Monitoring via TLC or HPLC ensures reaction completion .
- Characterization : Confirm structure using / NMR (e.g., δ ~3.9 ppm for methoxy groups, δ ~4.6 ppm for hydroxymethyl protons) and FT-IR (C=O stretch at ~1700 cm) .
Q. How can crystallographic data for this compound be obtained and refined?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement. Key parameters include resolving torsional angles of the hydroxymethyl group and validating hydrogen-bonding networks (e.g., O–H···O interactions). Data collection at low temperatures (100 K) reduces thermal motion artifacts .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to highlight molecular geometry and disorder .
Q. What analytical techniques are critical for purity assessment?
- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for impurity profiling. Compare retention times and fragmentation patterns against reference standards (e.g., NIST data) .
Advanced Research Questions
Q. How does the hydroxymethyl substituent influence the compound’s metabolic stability in preclinical models?
- Methodology : Conduct in vitro metabolism studies using liver microsomes (e.g., human or rat) with LC-MS/MS analysis. Identify phase I metabolites (e.g., oxidation of the hydroxymethyl group to carboxylate) and phase II conjugates (e.g., glucuronidation). Compare metabolic half-life () with analogs lacking the hydroxymethyl group .
- Data Interpretation : Note discrepancies in metabolite profiles across species, which may arise from cytochrome P450 isoform variability .
Q. What strategies resolve contradictions in crystallographic vs. computational conformational analyses?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model gas-phase conformers. Compare with SCXRD-derived geometries to assess crystal packing effects. Use SIR97 for charge-density analysis to resolve electron-density mismatches (e.g., disordered hydroxymethyl orientations) .
Q. Can this compound serve as a pharmacophore in kinase inhibitor design?
- Methodology : Dock the compound into kinase active sites (e.g., EGFR or CDK2) using molecular docking software (e.g., AutoDock Vina). Validate binding via SPR (surface plasmon resonance) to measure . Synthesize derivatives (e.g., replacing methoxy with halogens) to enhance affinity .
Q. How do solvent polarity and pH affect the compound’s stability in formulation studies?
- Methodology : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1.2–7.4) and solvents (e.g., ethanol, PEG 400). Monitor degradation via UPLC-PDA and identify degradation products (e.g., ester hydrolysis to carboxylic acid). Use Arrhenius plots to predict shelf life .
Methodological Notes
- Crystallography : Prioritize high-resolution data (>1.0 Å) for accurate refinement. SHELXL’s TWIN and BASF commands address twinning issues .
- Metabolite Identification : Use isotopic labeling (e.g., -methoxy groups) to trace metabolic pathways .
- Docking Studies : Cross-validate docking poses with MD simulations (e.g., GROMACS) to assess dynamic binding behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
